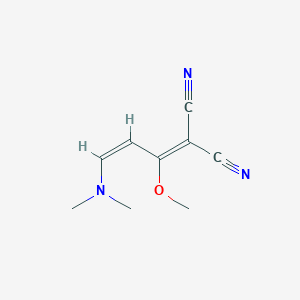

2-(3-Dimethylamino-1-methoxy-allylidene)-malononitrile

Description

2-(3-Dimethylamino-1-methoxy-allylidene)-malononitrile is a malononitrile derivative synthesized via Knoevenagel condensation, featuring an allylidene core substituted with a dimethylamino (-N(CH₃)₂) group at the 3-position and a methoxy (-OCH₃) group at the 1-position. The compound’s structure combines electron-donating groups (EDGs) with the electron-withdrawing malononitrile moiety, creating a push-pull electronic system. This configuration enhances its utility in materials science, particularly in optoelectronics and sensor design, due to its extended π-conjugation and intramolecular charge-transfer properties .

Properties

IUPAC Name |

2-[(Z)-3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12(2)5-4-9(13-3)8(6-10)7-11/h4-5H,1-3H3/b5-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUYKZLMAGACBX-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=C(C#N)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C\C(=C(C#N)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Dimethylamino-1-methoxy-allylidene)-malononitrile is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₁H₁₃N₃O

- Molecular Weight : 203.25 g/mol

- Structural Characteristics : The compound features a malononitrile moiety along with a dimethylamino and methoxy group, which contribute to its reactivity and biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by researchers evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated the following:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The compound was found to inhibit bacterial growth effectively at these concentrations, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored in vitro using various cancer cell lines. A notable study assessed its effects on human leukemia cells (K562) and breast cancer cells (MCF-7). The findings are summarized in the table below:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| K562 | 15 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 | 20 | Cell cycle arrest at G2/M phase |

The compound's mechanism involves the induction of apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent in cancer treatment .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of pathogens. Results showed that it outperformed several conventional antibiotics in inhibiting the growth of resistant bacterial strains. This positions it as a promising candidate for further development in combating antibiotic resistance .

Case Study 2: Anticancer Research

A clinical trial involving patients with advanced breast cancer evaluated the safety and efficacy of this compound in combination with standard chemotherapy. Preliminary results indicated improved patient outcomes with manageable side effects, warranting further investigation into its clinical applications .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Its mechanism includes:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cell proliferation.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, contributing to apoptosis in cancer cells.

- Modulation of Gene Expression : It affects the expression of genes related to cell survival and apoptosis pathways.

Scientific Research Applications

Synthesis of Chromophores

DMAM is utilized in the synthesis of functional chromophores, particularly in the development of merocyanine dyes. These dyes are characterized by their strong absorption properties and are crucial for applications in organic electronics, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

- Multicomponent Reactions (MCRs) : Recent studies highlight the use of DMAM in MCRs to create chromophores with enhanced photophysical properties. For instance, a one-pot synthesis approach has been developed to produce a variety of indolone-based merocyanines, which exhibit promising characteristics such as aggregation-induced emission (AIE) and crystallization-induced emission enhancement (CIEE) .

| Chromophore Type | Synthesis Method | Key Properties |

|---|---|---|

| Indolone-based merocyanines | One-pot MCR | AIE, CIEE |

| Push-pull chromophores | Covalent bridging | Enhanced nonlinear optical properties |

Nonlinear Optical Applications

DMAM is identified as a candidate for nonlinear optical (NLO) applications due to its unique structural features that facilitate strong electron-donating and -withdrawing interactions.

- Push-Pull Chromophores : Research has shown that DMAM can be incorporated into push-pull chromophores, which are known for their significant second-order nonlinear optical responses. These materials are essential for applications such as electro-optic devices and frequency conversion .

| Application Area | Material Type | NLO Property |

|---|---|---|

| Electro-optics | Push-pull chromophores | High second-order susceptibility |

| Frequency conversion | Nonlinear optical materials | Efficient conversion rates |

Photoinitiators in Polymerization

DMAM also plays a role as a photoinitiator in cationic polymerization processes. Its ability to generate reactive species upon light exposure makes it valuable in the development of advanced polymeric materials.

- Cationic Polymerization : Studies indicate that DMAM can be used effectively in the polymerization of epoxides and vinyl ethers, leading to high monomer conversions. The efficiency of DMAM as a photoinitiator is attributed to its ability to release superacids upon irradiation, which catalyzes the polymerization process .

| Polymerization Type | Monomer Used | Conversion Efficiency |

|---|---|---|

| Cationic | Epoxides | High |

| Cationic | Vinyl ethers | Variable |

Safety and Handling Considerations

When handling DMAM, it is essential to follow safety protocols due to its chemical properties. The compound is classified with specific target organ toxicity and requires appropriate personal protective equipment (PPE) during use .

- Recommended PPE : Gloves with a thickness greater than 0.35 mm are advised, along with eye protection to prevent contact during handling.

Chemical Reactions Analysis

Knoevenagel Condensation Reactions

This compound participates in Knoevenagel condensations with aldehydes to form substituted allylidene derivatives. For example:

-

Reaction with p-methoxy benzaldehyde in ethanol using piperidine as a base yields 3-amino-5-(5-bromo-benzofuran-2-yl)-4'-methoxy-bi-phenyl-2,4-dicarbonitrile with 77% yield .

-

The reaction proceeds via deprotonation of the active methylene group in malononitrile, followed by nucleophilic attack on the aldehyde carbonyl.

Key Conditions :

| Reagent | Solvent | Catalyst | Yield |

|---|---|---|---|

| p-Methoxy benzaldehyde | Ethanol | Piperidine | 77% |

a) [5+1] Annulation with Nitroalkanes

Under basic conditions, the compound reacts with nitroethane via a [5+1] annulation pathway to form biaryl products:

-

Optimized conditions: KOH (1 mmol) in DMF at 45°C yields 72% of the bicyclic product .

-

The mechanism involves base-induced deprotonation, followed by cyclization and elimination steps.

| Entry | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 4 | KOH | DMF | 45 | 72 |

| 3 | KOH | DMSO | 45 | 67 |

| 8 | KOtBu | DMF | 45 | 65 |

Nucleophilic Substitution

The electron-withdrawing malononitrile group activates adjacent positions for nucleophilic attack:

-

Reaction with amines (e.g., dimethylamine) leads to substitution at the α,β-unsaturated carbonyl positions, forming enamine derivatives.

-

Piperidine or sodium acetate is typically used to deprotonate nucleophiles and drive the reaction .

Diels-Alder and Cycloaddition Reactions

The compound acts as a dienophile in cycloadditions:

-

Reaction with 1,3-dienes under thermal conditions yields polycyclic adducts. For example, coupling with s-cis dienamines forms bicyclic acetals via a proposed asynchronous [4+2] cycloaddition mechanism .

Functionalization via Diazonium Salts

Interaction with benzene diazonium chloride produces open-chain hydrazone derivatives (e.g., 6b ) instead of the expected cyclic pyridazines, attributed to steric and electronic effects of the bromobenzofuran moiety .

Comparison with Similar Compounds

Table 1: Reaction Yields and Times for Selected Malononitrile Derivatives

Key Observations :

- Electron-withdrawing groups (EWGs), such as -NO₂ and -CF₃, accelerate Knoevenagel condensation due to increased electrophilicity of the aldehyde .

- Electron-donating groups (EDGs) , like -OCH₃ and -N(CH₃)₂, require optimized conditions (e.g., microwave irradiation or strong bases) to achieve high yields, as seen in the synthesis of the target compound .

Photophysical and Structural Properties

Table 2: Photophysical Behavior of Selected Derivatives

Key Observations :

- The target compound’s allylidene backbone with EDGs enables strong intramolecular charge transfer, similar to trimethylcyclohexenylidene derivatives .

- Biphenyl-substituted analogs exhibit distinct aggregation modes (H vs. J), which the target compound may avoid due to steric hindrance from its dimethylamino and methoxy groups .

Table 3: Bioactivity of Malononitrile Derivatives

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-Dimethylamino-1-methoxy-allylidene)-malononitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between substituted aldehydes and malononitrile. For example, aromatic aldehydes react with malononitrile in ethanol under reflux, often catalyzed by ammonium acetate or phosphorus pentoxide, yielding 68–96% after recrystallization . Critical parameters include solvent choice (e.g., ethanol for polarity), temperature (reflux at ~78°C), and purification via column chromatography or recrystallization. Side reactions, such as dimerization, can occur if stoichiometry or reaction time is not optimized .

Q. How is the molecular planarity and crystal packing of malononitrile derivatives characterized experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for determining planarity and intermolecular interactions. For instance, the title compound’s planar structure (r.m.s. deviation = 0.023 Å) and head-to-tail stacking along the [010] axis were resolved using single-crystal diffraction. Weak C–H···N hydrogen bonds stabilize the lattice, but no π-π interactions are observed . Computational geometry optimization (DFT) often supplements experimental data to confirm bond angles and conjugation effects .

Q. What spectroscopic techniques are most effective for characterizing the electronic structure of dicyanovinyl-containing compounds?

- Methodological Answer : UV-vis spectroscopy identifies π→π* and charge-transfer transitions, while IR spectroscopy confirms nitrile (C≡N) stretches at ~2226 cm⁻¹ . Linear-dichroic IR (LD-IR) in nematic liquid crystals can resolve orientation-dependent vibrational modes, aiding in structural assignments . NMR (¹H/¹³C) is critical for verifying substituent effects on chemical shifts, e.g., the deshielding of vinylic protons in conjugated systems .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent effects) in malononitrile derivatives impact their performance as non-fullerene acceptors (NFAs) in organic photovoltaics?

- Methodological Answer : Planarity and extended π-conjugation (e.g., fused thieno[3,2-b]thiophene or indacenodithiophene units) enhance absorption coefficients and charge mobility. Electron-withdrawing groups like dicyanovinyl (DCV) lower LUMO levels, improving electron affinity. For example, 2FIC and IC derivatives achieve narrow bandgaps (1.4–1.6 eV) and high open-circuit voltages (VOC > 0.9 V) in bulk heterojunction devices . Transient absorption spectroscopy can correlate excited-state dynamics with device efficiency .

Q. What experimental and computational approaches resolve contradictions in reported biological activities of benzylidenemalononitrile derivatives (e.g., tyrosine kinase inhibition vs. oxidative stress modulation)?

- Methodological Answer : Structure-activity relationship (SAR) studies using isosteric replacements (e.g., halogenation at specific positions) can isolate pharmacophoric motifs. For example, AG-1024’s 3-bromo-5-tert-butyl substitution enhances IGF-1R inhibition, while 4-hydroxy groups modulate redox activity . Molecular docking and MD simulations further explain binding mode variations in kinase vs. antioxidant targets .

Q. How do solvent polarity and aggregation phenomena affect the fluorescence properties of malononitrile-based dyes in polymer matrices?

- Methodological Answer : Solvatochromic shifts in emission (e.g., bathochromic shifts in polar solvents) are quantified using Lippert-Mataga plots. Aggregation-induced emission (AIE) in polymers like PVK is studied via concentration-dependent PL spectroscopy. For example, 2-(4-(2,2-dicyanovinyl)benzylidene)malononitrile exhibits polymorph-dependent emission due to solvent-driven packing variations . Time-resolved fluorescence decay analysis distinguishes monomer vs. excimer contributions .

Q. What strategies optimize the synthesis of heterocyclic compounds (e.g., pyrazolo[1,5-a]pyrimidines) using malononitrile derivatives as precursors?

- Methodological Answer : Cyclocondensation with hydrazine or enaminonitriles under microwave irradiation accelerates reaction kinetics (e.g., 4-hour vs. 24-hour conventional heating). Catalytic systems like triethylamine improve regioselectivity in pyrazole formation . Mechanochemical grinding (ball milling) reduces solvent use and enhances yields of fused-ring systems .

Data Contradiction Analysis

Q. Why do some malononitrile derivatives exhibit conflicting results in charge-transfer efficiency across different studies?

- Methodological Answer : Discrepancies arise from variations in molecular packing (e.g., amorphous vs. crystalline films) and measurement techniques. For example, space-charge-limited current (SCLC) mobility measurements may overestimate values compared to field-effect transistor (FET) data. Anisotropy in single-crystal vs. thin-film orientations also affects charge transport . Standardized protocols for film fabrication (e.g., solvent annealing) are critical for reproducibility .

Tables for Key Structural and Functional Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.